N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
Description
N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide is a structurally complex small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methylsulfanyl group at position 6 and a pyrrolidin-1-yl group at position 4. The adamantane-1-carboxamide moiety is linked via an ethyl tether to the pyrazolo-pyrimidine scaffold. This compound is hypothesized to exhibit unique physicochemical and pharmacological properties due to the combination of its rigid adamantane group, heterocyclic core, and sulfur-containing substituents. Its molecular formula is C23H32N6OS, with a molecular weight of 440.5 g/mol, distinguishing it from simpler adamantane derivatives.
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6OS/c1-31-22-26-19(28-5-2-3-6-28)18-14-25-29(20(18)27-22)7-4-24-21(30)23-11-15-8-16(12-23)10-17(9-15)13-23/h14-17H,2-13H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIIWWHWAMEQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C34CC5CC(C3)CC(C5)C4)C(=N1)N6CCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures.
Introduction of the methylsulfanyl and pyrrolidinyl groups: These groups are introduced via nucleophilic substitution reactions, often using reagents like methylthiol and pyrrolidine.
Attachment of the adamantane-1-carboxamide moiety: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine intermediate with adamantane-1-carboxylic acid, typically using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl and methylsulfanyl positions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride.
Coupling agents: EDCI, DCC.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced pyrimidine derivatives.
Substitution products: Various substituted pyrazolo[3,4-d]pyrimidines.
Scientific Research Applications
N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is being investigated as a potential kinase inhibitor for cancer treatment.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to study signal transduction pathways and cellular processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets. This inhibition disrupts signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Methylsulfanyl (SCH3) vs. Trifluoromethyl (CF3): The methylsulfanyl group is electron-donating, which may improve solubility, whereas the trifluoromethyl group is electron-withdrawing, likely enhancing metabolic stability . Pyrrolidin-1-yl vs.
Pharmacokinetic and Pharmacodynamic Insights
- Solubility : The methylsulfanyl group and pyrrolidine moiety may improve aqueous solubility compared to the trifluoromethyl-substituted reference compound, which is typically lipophilic.
- Metabolic Stability: The trifluoromethyl group in the reference compound is known to resist oxidative metabolism, whereas the methylsulfanyl group in the target compound might be susceptible to CYP450-mediated sulfoxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
